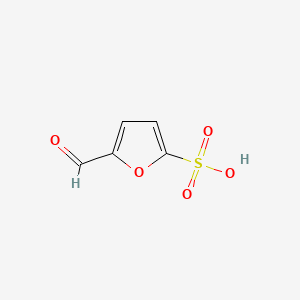
4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)-1-(1-piperidinyl)-1-butanone is a N-acylpiperidine.
Applications De Recherche Scientifique
Synthesis and Psychotropic Potential
A study by Sato and Uchimaru (1981) details the synthesis of a series of 1,3-diphenyl-1-butanone derivatives, including compounds related to "4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone". This research aimed at finding new psychotropic agents, proposing a reaction mechanism that includes cyclization to cyclopropane derivatives followed by addition reactions with piperidine derivatives (Sato & Uchimaru, 1981).
Analytical Detection
Monser and Trabelsi (2003) developed a rapid and sensitive HPLC method for determining haloperidol and its degradation products in pharmaceuticals. The method used a porous graphitic carbon column and could detect compounds structurally related to "4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone", highlighting its relevance in quality control and drug stability studies (Monser & Trabelsi, 2003).
Solid-State Characterization
Schmidt (2005) focused on the solid-state characterization of local anaesthetic drugs, including compounds with structural similarities to "4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone". The study provides insights into crystal polymorphism, which is crucial for understanding the physical properties and stability of pharmaceutical compounds (Schmidt, 2005).
Chemical Interactions and Photophysics
Research by Silva et al. (2001) on the photophysics and photochemistry of pesticides, including triadimefon (a compound with functional similarities), offers insights into the chemical behavior under light exposure, which is vital for environmental fate and degradation studies of related compounds (Silva et al., 2001).
Propriétés
Nom du produit |
4-(4-Chlorophenoxy)-1-(1-piperidinyl)-1-butanone |
|---|---|
Formule moléculaire |
C15H20ClNO2 |
Poids moléculaire |
281.78 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H20ClNO2/c16-13-6-8-14(9-7-13)19-12-4-5-15(18)17-10-2-1-3-11-17/h6-9H,1-5,10-12H2 |
Clé InChI |
GZCZNGWMCRHVAA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCN(CC1)C(=O)CCCOC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




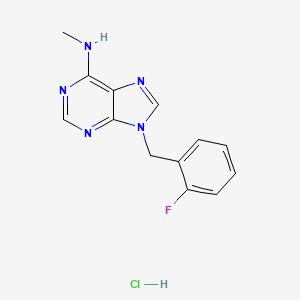
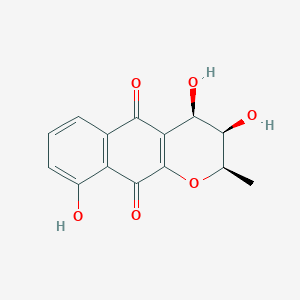
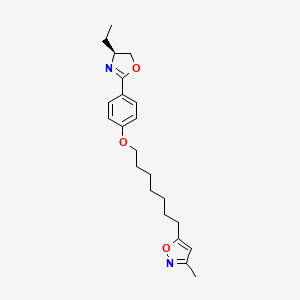
![3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-(phenylsulfonyl)propanehydrazide](/img/structure/B1226270.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1226271.png)
![3-[4-(4-Morpholinylsulfonyl)phenyl]propanoic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1226272.png)
![4-[2-[(2,6-dimethoxyphenyl)-oxomethoxy]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226273.png)
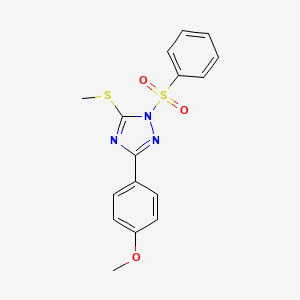
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1226277.png)
![[2-(2,5-dimethylanilino)-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B1226278.png)
